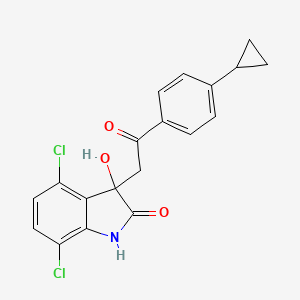![molecular formula C13H11N5 B2709080 2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1215798-11-0](/img/structure/B2709080.png)
2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline, commonly known as PTZ, is a heterocyclic compound with a triazole ring that has been extensively studied for its biological properties. PTZ has been found to exhibit a wide range of activities, including antifungal, antibacterial, antiviral, and anticancer properties.
Applications De Recherche Scientifique
Catalytic Activity and Directing Groups
C-H Amination Mediated by Cupric Acetate
A study highlighted the use of 2-(pyridin-2-yl)aniline as a new, removable directing group in promoting C-H amination mediated by cupric acetate. This strategy allowed for the effective amination of β-C(sp2)-H bonds of benzamide derivatives, indicating the potential of related compounds in synthetic organic chemistry and catalysis (Hong-Yi Zhao et al., 2017).
Anion-π and Lone Pair-π Interactions
Electron-deficient 1,3,5-Triazine Ring for Anion-π and Lone Pair-π Interactions
Research on 1,3,5-triazine-based ligands, similar in structure to the query compound, has shown their capability to engage in anion-π and/or lone pair-π interactions within their coordination compounds. This property suggests possible applications in the design of new materials or molecular sensors (J. Costa et al., 2010).
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Pyrazolyl Triazoles
A study on pyrazolyl triazoles, which shares a structural motif with the query compound, evaluated their antimicrobial activity. The findings suggested potential applications in the development of new antibacterial and antifungal agents (G. L. Teja et al., 2017).
Photophysics and Electroluminescence
Highly Luminescent Tetradentate Bis-cyclometalated Platinum Complexes
Research into tetradentate bis-cyclometalated platinum(II) complexes involving N,N-di(3-(pyridin-2-yl)phenyl)aniline derivatives revealed significant luminescence and potential for electroluminescence applications. Such studies open avenues for the development of organic light-emitting diodes (OLEDs) and other photonic devices (Dileep A. K. Vezzu et al., 2010).
Molecular Structure and Reactivity
Synthesis and Molecular Structure Investigations of s-Triazine Derivatives
An exploration into s-triazine derivatives incorporating various moieties provides insights into molecular structure and intermolecular interactions. Such compounds, related to the query chemical, offer perspectives on crystal engineering and materials science, emphasizing the role of molecular design in determining material properties (Ihab Shawish et al., 2021).
Extraction and Separation
Selective Extraction of Am(III) over Eu(III)
Compounds containing triazolyl and triazinylpyridine functionalities have demonstrated efficacy in the selective extraction of Americium(III) over Europium(III), suggesting applications in nuclear waste management and the recycling of rare earth elements (Z. Kolarik et al., 1999).
Mécanisme D'action
Target of Action
Similar compounds have been used as n-containing ligands to construct transition-metal coordination compounds, with metal ions such as cu(i), co(ii), ni(ii), zn(ii) ag(i) and cd(ii) .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It’s known that similar compounds have been used to construct metal-organic frameworks , which can have various applications in catalysis, gas storage, and drug delivery.
Pharmacokinetics
Similar compounds have been used in the synthesis of metal complexes , which can have different pharmacokinetic properties depending on the specific metal ion and the structure of the complex.
Result of Action
Similar compounds have shown anticancer activity, tested on human ovarian cancer cell lines .
Action Environment
Similar compounds have been used in the synthesis of metal complexes , which can have different properties depending on the specific environmental conditions.
Propriétés
IUPAC Name |
2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-11-6-2-1-5-10(11)13-16-12(17-18-13)9-4-3-7-15-8-9/h1-8H,14H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZTZDYPMHFYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2708997.png)
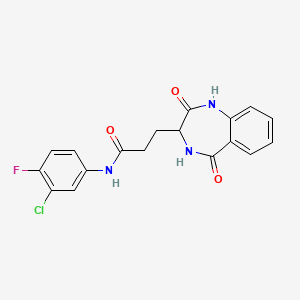

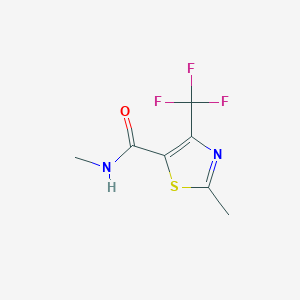
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709008.png)

![2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2709010.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2709011.png)
![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylurea](/img/structure/B2709012.png)
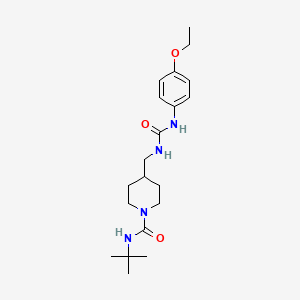
![Ethyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2709014.png)
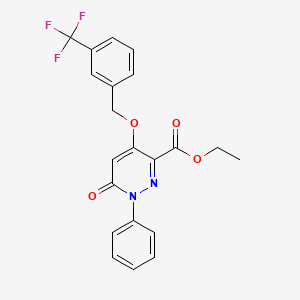
![(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid](/img/structure/B2709019.png)
